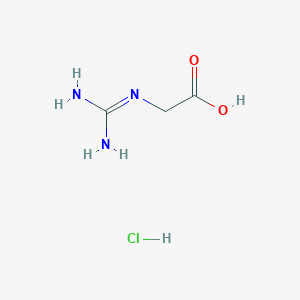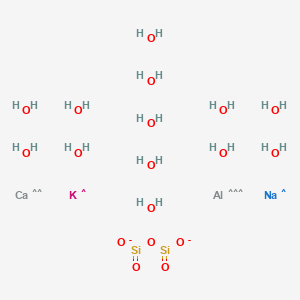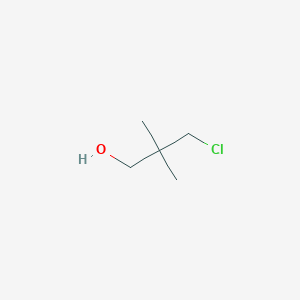
3-Chloro-2,2-dimethyl-1-propanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 3-Chloro-2,2-dimethyl-1-propanol involves various chemical pathways. For example, the oxidation of this compound with pyridinium chlorochromate can afford 3-chloro-2,2-dimethylpropanal, which can spontaneously trimerize to form s-trioxane derivatives (Tarbutton & Valente, 2010).
Molecular Structure Analysis
The molecular structure of related compounds showcases various conformations and bonding patterns. For instance, electron diffraction studies of 3-chloro-2-chloromethyl-1-propene, a closely related molecule, reveal a mixture of conformers that provides insights into the molecular geometry and bond lengths of chlorinated propanols (Shen, 1979).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, reflecting its reactivity and functional group behavior. For instance, its derivatives have been utilized in asymmetric synthesis processes, yielding chiral intermediates for antidepressant drugs with high enantioselectivity (Choi et al., 2010).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as melting points, boiling points, and solubility, are critical for their application in various chemical syntheses. While specific studies on this compound were not found, research on similar compounds can provide valuable insights into their behavior and interactions in different phases and conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the applications and safety of this compound in chemical syntheses. Research on related compounds, such as the study on hydrogenation of dimethyl malonate to 1,3-propanediol catalyzed by a Cu/SiO2 catalyst, highlights the potential pathways and mechanisms involved in the transformation of chlorinated propanols into valuable industrial products (Zheng et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis of Trioxane Derivatives : 3-Chloro-2,2-dimethyl-1-propanol can be oxidized to form 3-chloro-2,2-dimethylpropanal, which can spontaneously trimerize to form s-trioxane derivatives. These compounds are of interest for their structural properties and potential applications in material science and pharmaceuticals (Tarbutton & Valente, 2010).
Chiral Synthesis for Antidepressants : It is used as a chiral intermediate in the synthesis of antidepressant drugs. Microbial reductases have been employed to convert 3-chloro-1-phenyl-1-propanone to its S-alcohol with high enantioselectivity, demonstrating its importance in pharmaceutical synthesis (Choi et al., 2010).
Catalysis in Hydrogenation Reactions : In the hydrogenation of dimethyl malonate to 1,3-propanediol, this compound plays a role in the reaction network and influences the selectivity of the catalyst used in the process (Zheng et al., 2017).
Development of Antidepressant Agents : Analogues of this compound have been synthesized and evaluated as potential antidepressant agents. These studies highlight its utility in medicinal chemistry (Clark et al., 1979).
Dehalogenation Enzyme Study : An enzyme capable of dehalogenating vicinal haloalcohols, including this compound, was studied, indicating its relevance in bioremediation and environmental chemistry (van den Wijngaard et al., 1991).
Surface Chemistry Applications : 3-Chloro-1-propanol, a related compound, covalently binds to silicon surfaces, suggesting potential applications in materials science and surface chemistry (Shao et al., 2010).
Ring-Opening Polymerization Catalysts : It's involved in the development of highly efficient catalysts for the ring-opening polymerization of lactones, highlighting its role in polymer chemistry (Chen et al., 2001).
Safety and Hazards
3-Chloro-2,2-dimethyl-1-propanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Mecanismo De Acción
Target of Action
It’s known that this compound is used in the laboratory for organic synthesis .
Mode of Action
3-Chloro-2,2-dimethyl-1-propanol undergoes oxidation with pyridinium chlorochromate to yield 3-chloro-2,2-dimethylpropanal . This product spontaneously trimerizes to form s-trioxane .
Biochemical Pathways
The compound’s oxidation and subsequent trimerization to form s-trioxane suggest that it may participate in redox reactions and polymerization processes .
Pharmacokinetics
Its molecular weight of 12259 and its physical properties such as boiling point (87 °C/35 mmHg) and melting point (34-36 °C) could influence its bioavailability.
Result of Action
It’s known that the compound can be used in the preparation of new aroma-impact compounds such as polyfunctional thiols .
Propiedades
IUPAC Name |
3-chloro-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(2,3-6)4-7/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZPRAORHCOIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065433 | |
| Record name | 1-Propanol, 3-chloro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13401-56-4 | |
| Record name | 3-Chloro-2,2-dimethylpropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13401-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,2-dimethyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13401-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-chloro-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanol, 3-chloro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2,2-dimethylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-2,2-dimethyl-1-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FQ825URV5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



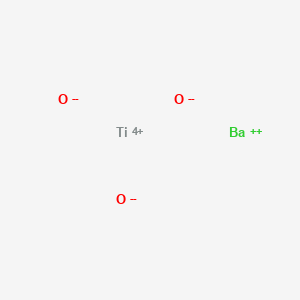
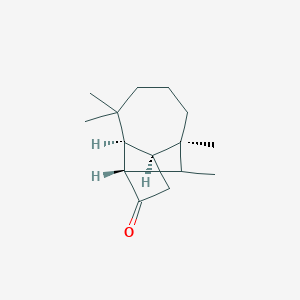

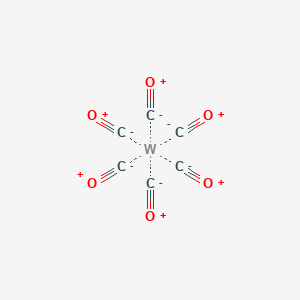
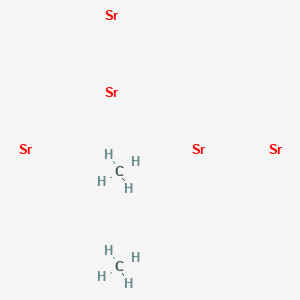




![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
